molecular formula C12H13FN4O B11203624 1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11203624
M. Wt: 248.26 g/mol
InChI Key: JBOLONMJHTUNJC-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium (Pd) catalyst.

    Attachment of the Propyl Chain: The propyl chain can be attached through a nucleophilic substitution reaction, where a propyl halide reacts with the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Intermediates: Large quantities of azides, alkynes, and boronic acid derivatives are synthesized and purified.

    Catalytic Reactions: High-efficiency catalysts are used to ensure high yields and purity of the final product.

    Purification and Isolation: The final product is purified through crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nitrating agents (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as the NO/cGMP pathway, leading to physiological effects like vasodilation or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a pyrazole ring instead of a triazole ring.

    1-(3-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of a propyl group.

    1-(3-fluorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of a fluorophenyl group, a propyl chain, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13FN4O

Molecular Weight

248.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-propyltriazole-4-carboxamide

InChI

InChI=1S/C12H13FN4O/c1-2-6-14-12(18)11-8-17(16-15-11)10-5-3-4-9(13)7-10/h3-5,7-8H,2,6H2,1H3,(H,14,18)

InChI Key

JBOLONMJHTUNJC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)F

Origin of Product

United States

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